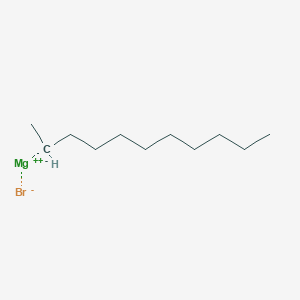![molecular formula C23H27NO B14893525 9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a fluorenol core with a diisopropylamino butynyl side chain, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol typically involves multiple steps, starting with the preparation of the fluorenol core and the diisopropylamino butynyl side chainThe reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the fluorenol core can be oxidized to form a ketone.
Reduction: The alkyne group in the butynyl side chain can be reduced to an alkene or alkane.
Substitution: The diisopropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) under pressure.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl alkenes or alkanes.
Substitution: Formation of various substituted fluorenol derivatives.
Aplicaciones Científicas De Investigación
9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or enzymes, altering their activity and leading to various physiological effects. The diisopropylamino group can enhance the compound’s ability to penetrate cell membranes, making it effective in cellular assays.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(diisopropylamino)but-2-yn-1-yl)-2,6-difluorobenzamide
- N-(4-(diisopropylamino)but-2-yn-1-yl)quinoline-2-carboxamide
- 3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide
Uniqueness
Compared to similar compounds, 9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol stands out due to its unique fluorenol core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C23H27NO |
|---|---|
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
9-[4-[di(propan-2-yl)amino]but-2-ynyl]fluoren-9-ol |
InChI |
InChI=1S/C23H27NO/c1-17(2)24(18(3)4)16-10-9-15-23(25)21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h5-8,11-14,17-18,25H,15-16H2,1-4H3 |
Clave InChI |
BWKCZJDCSQCOME-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)



![2-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B14893501.png)
![3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid](/img/structure/B14893506.png)


![(2E)-4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14893516.png)


![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)
